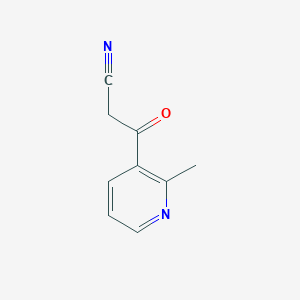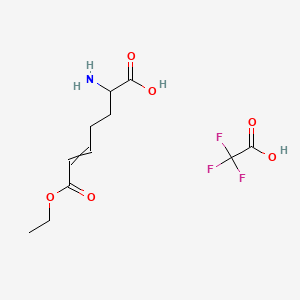
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a trifluoroacetate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as ethyl acetoacetate and an appropriate amine.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Oxidation and Reduction: The intermediate compound is subjected to oxidation and reduction reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of appropriate catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-7-ethoxy-7-oxoheptanoic Acid: Lacks the trifluoroacetate moiety, resulting in different chemical properties.
7-Ethoxy-7-oxoheptanoic Acid: Does not contain the amino group, affecting its reactivity and applications.
Trifluoroacetic Acid Derivatives: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the trifluoroacetate moiety enhances its stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H16F3NO6 |
|---|---|
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
2-amino-7-ethoxy-7-oxohept-5-enoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO4.C2HF3O2/c1-2-14-8(11)6-4-3-5-7(10)9(12)13;3-2(4,5)1(6)7/h4,6-7H,2-3,5,10H2,1H3,(H,12,13);(H,6,7) |
Clave InChI |
AHBQUAGDDHVPBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
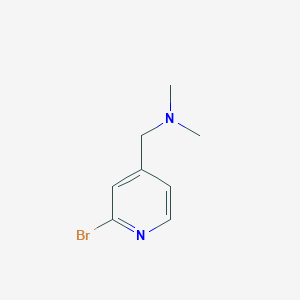
![(R)-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester](/img/structure/B13697743.png)
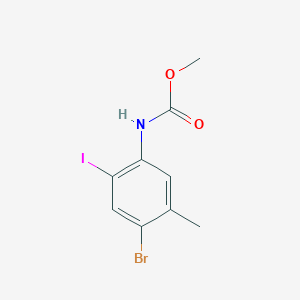

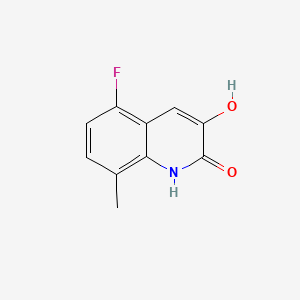

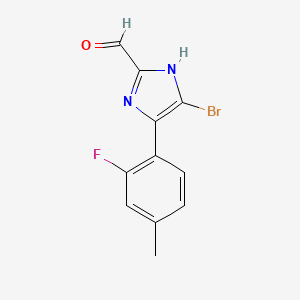
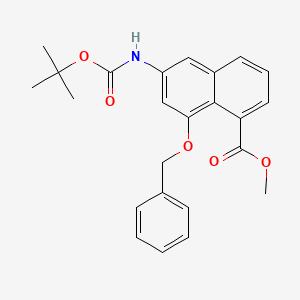
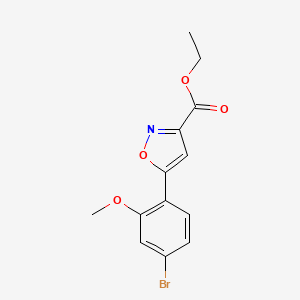
![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
![6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
